molecular formula C27H26N2O4S B3496534 2-[N-(4-METHYLPHENYL)4-ETHOXYBENZENESULFONAMIDO]-N-(NAPHTHALEN-1-YL)ACETAMIDE

2-[N-(4-METHYLPHENYL)4-ETHOXYBENZENESULFONAMIDO]-N-(NAPHTHALEN-1-YL)ACETAMIDE

Cat. No.: B3496534
M. Wt: 474.6 g/mol
InChI Key: SWVPMJWVEXHOGS-UHFFFAOYSA-N
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Description

2-[N-(4-Methylphenyl)4-ethoxybenzenesulfonamido]-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a sulfonamide group, an acetamide group, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-Methylphenyl)4-ethoxybenzenesulfonamido]-N-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-methylphenylamine with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as pyridine.

    Acetamide formation: The resulting sulfonamide is then reacted with naphthalen-1-yl acetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-Methylphenyl)4-ethoxybenzenesulfonamido]-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[N-(4-Methylphenyl)4-ethoxybenzenesulfonamido]-N-(naphthalen-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

    Materials Science: Use in the synthesis of novel polymers and materials with specific properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[N-(4-Methylphenyl)4-ethoxybenzenesulfonamido]-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The aromatic rings may also facilitate binding to hydrophobic pockets in proteins, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)acetamide: Similar structure but lacks the sulfonamide group.

    N-(4-(4-Aminophenoxy)phenyl)acetamide: Similar structure but with an amino group instead of a sulfonamide group.

Uniqueness

2-[N-(4-Methylphenyl)4-ethoxybenzenesulfonamido]-N-(naphthalen-1-yl)acetamide is unique due to the presence of both sulfonamide and acetamide groups, which can confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4S/c1-3-33-23-15-17-24(18-16-23)34(31,32)29(22-13-11-20(2)12-14-22)19-27(30)28-26-10-6-8-21-7-4-5-9-25(21)26/h4-18H,3,19H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVPMJWVEXHOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[N-(4-METHYLPHENYL)4-ETHOXYBENZENESULFONAMIDO]-N-(NAPHTHALEN-1-YL)ACETAMIDE
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2-[N-(4-METHYLPHENYL)4-ETHOXYBENZENESULFONAMIDO]-N-(NAPHTHALEN-1-YL)ACETAMIDE
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2-[N-(4-METHYLPHENYL)4-ETHOXYBENZENESULFONAMIDO]-N-(NAPHTHALEN-1-YL)ACETAMIDE
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2-[N-(4-METHYLPHENYL)4-ETHOXYBENZENESULFONAMIDO]-N-(NAPHTHALEN-1-YL)ACETAMIDE
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2-[N-(4-METHYLPHENYL)4-ETHOXYBENZENESULFONAMIDO]-N-(NAPHTHALEN-1-YL)ACETAMIDE
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2-[N-(4-METHYLPHENYL)4-ETHOXYBENZENESULFONAMIDO]-N-(NAPHTHALEN-1-YL)ACETAMIDE

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